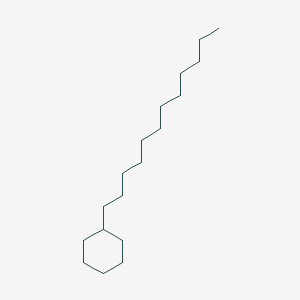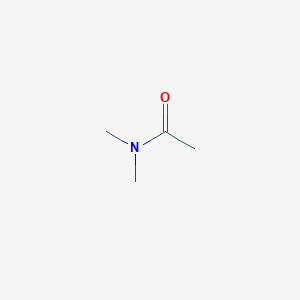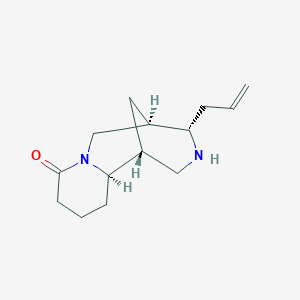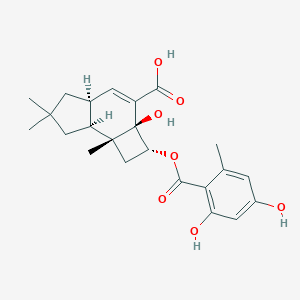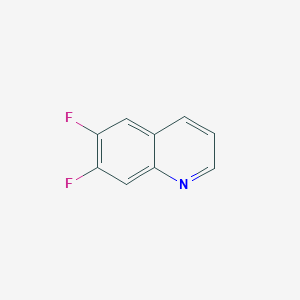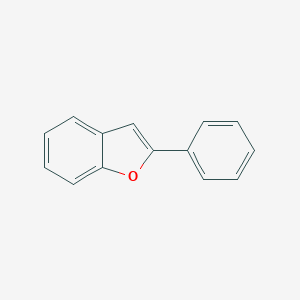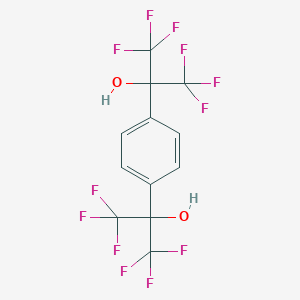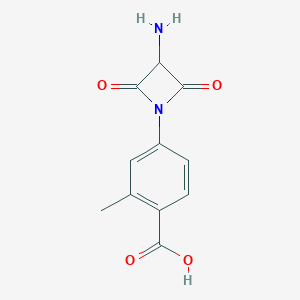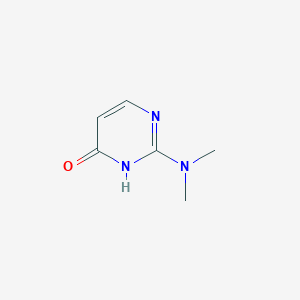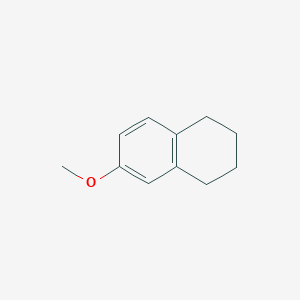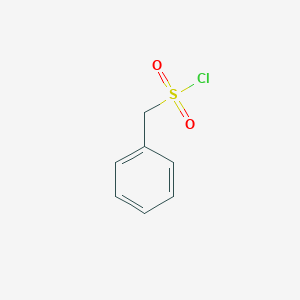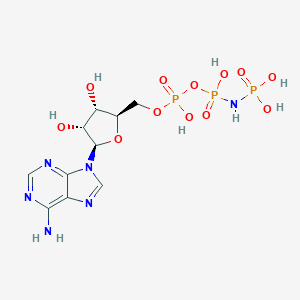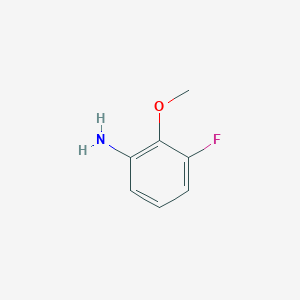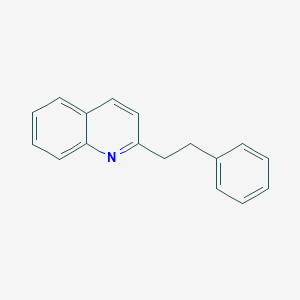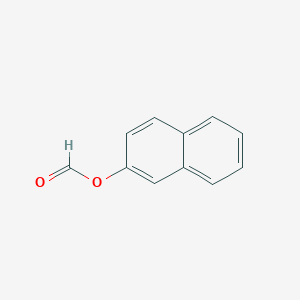
2-Naphthyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl formate is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in various scientific research applications due to its unique properties and potential benefits.
Aplicaciones Científicas De Investigación
2-Naphthyl formate has been widely used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect the presence of amino acids and peptides. It can also be used as a reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl formate is not fully understood. However, it is believed that it works by binding to specific receptors in cells and altering their function. This can lead to changes in cellular processes, such as gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-Naphthyl formate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthyl formate in lab experiments is its high sensitivity and specificity. It can detect even small amounts of amino acids and peptides, making it a valuable tool in analytical chemistry. However, one of the limitations of using 2-Naphthyl formate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Direcciones Futuras
There are many future directions for the use of 2-Naphthyl formate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for detecting diseases at an early stage. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl formate and its potential effects on human health.
Conclusion:
In conclusion, 2-Naphthyl formate is a valuable chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool in analytical chemistry, and it has shown promise in the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential effects on human health.
Métodos De Síntesis
2-Naphthyl formate can be synthesized by reacting 2-naphthol with formic acid in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained by distillation and purification.
Propiedades
Número CAS |
1988-18-7 |
|---|---|
Nombre del producto |
2-Naphthyl formate |
Fórmula molecular |
C11H8O2 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
naphthalen-2-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Clave InChI |
ZSFLPNDWUWXOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Otros números CAS |
1988-18-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



